Cas no 845548-50-7 (Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate)
![Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate structure](https://it.kuujia.com/scimg/cas/845548-50-7x500.png)
845548-50-7 structure
Nome del prodotto:Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate
Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate
- ETHYL [3-(4-BROMOPHENYL)-4,6-DIMETHOXY-1H-INDOL-7-YL]-OXO-ACETATE
- Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl](oxo)acetate
- DTXSID70479446
- [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester
- DB-310699
- 845548-50-7
-
- Inchi: InChI=1S/C20H18BrNO5/c1-4-27-20(24)19(23)17-15(26-3)9-14(25-2)16-13(10-22-18(16)17)11-5-7-12(21)8-6-11/h5-10,22H,4H2,1-3H3
- Chiave InChI: KESRBOCWHBQICH-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)C(=O)C1=C(C=C(C2=C1NC=C2C3=CC=C(C=C3)Br)OC)OC
Proprietà calcolate
- Massa esatta: 431.03684g/mol
- Massa monoisotopica: 431.03684g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 537
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 77.6Ų
Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-268996-10 mg |
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetate, |
845548-50-7 | 10mg |
¥1,873.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-268996-10mg |
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetate, |
845548-50-7 | 10mg |
¥1873.00 | 2023-09-05 |
Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate Letteratura correlata
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
845548-50-7 (Ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1h-indol-7-yl]-2-oxoacetate) Prodotti correlati
- 2228798-29-4(2-1-(2-methoxy-1,3-thiazol-5-yl)cyclobutylethan-1-amine)
- 898356-10-0(N'-(2-chlorophenyl)methyl-N-(2-cyanophenyl)ethanediamide)
- 1129683-88-0(N-Methyl-4-(4-ureidophenoxy)picolinamide)
- 2001478-42-6(3-(4-methylcyclohexyl)-1,2-oxazole-4-carboxylic acid)
- 1798806-31-1(3-(2-Methylphenyl)azetidin-3-ol hydrochloride)
- 40023-76-5(1-(3,4-dichlorophenyl)ethyl(methyl)amine)
- 2680827-40-9(benzyl N-2-(5-bromopyridin-3-yl)-2-oxoethylcarbamate)
- 2171176-42-2(5-bromo-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 1206990-61-5(2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 2091769-88-7(3-(2-aminoethyl)-5,5-dimethylpyrrolidin-2-one)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
